REACTION_CXSMILES
|
[Mg].[CH2:2](Cl)[CH:3]=[C:4]([CH3:6])[CH3:5].[CH3:8][C:9]([CH3:14])=[CH:10][C:11](Cl)=[O:12]>O1CCCC1.CC(C)=CCCl>[CH3:5][C:4]([CH3:6])([C:11](=[O:12])[CH:10]=[C:9]([CH3:14])[CH3:8])[CH:3]=[CH2:2]
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
[Mg]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
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C(C=C(C)C)Cl
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
CC(=CC(=O)Cl)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
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CC(=CCCl)C
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After initiation of the reaction, there
|
Type
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TEMPERATURE
|
Details
|
the whole mixture was then cooled to -5°
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Type
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TEMPERATURE
|
Details
|
After cooling to 0°
|
Type
|
CUSTOM
|
Details
|
after having been kept at room temperature for 3 further hours
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Type
|
ADDITION
|
Details
|
the reaction mixture was poured onto ice-water
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Type
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CUSTOM
|
Details
|
After evaporation of the volatile parts (THF) under reduced pressure
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Type
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EXTRACTION
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Details
|
the concentrated residue was extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
the combined organic extracts washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material thus obtained
|
Type
|
DISTILLATION
|
Details
|
was finally distilled through a VIGREUX column
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=C)(C(C=C(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |